molecular formula C21H26O4 B12713930 Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate CAS No. 71526-45-9

Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate

Cat. No.: B12713930
CAS No.: 71526-45-9
M. Wt: 342.4 g/mol
InChI Key: DYHVJHUXHPNEIA-UHFFFAOYSA-N
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Description

Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzene ring, an ethyl group, and methoxy groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives followed by esterification. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and yield. This often involves the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-.
  • Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-hydroxyphenyl)-.
  • Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-chlorophenyl)-.

Uniqueness

Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research and industry.

Properties

CAS No.

71526-45-9

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]butyl] acetate

InChI

InChI=1S/C21H26O4/c1-5-17(14-16-6-10-19(23-3)11-7-16)21(25-15(2)22)18-8-12-20(24-4)13-9-18/h6-13,17,21H,5,14H2,1-4H3

InChI Key

DYHVJHUXHPNEIA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)OC(=O)C

Origin of Product

United States

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